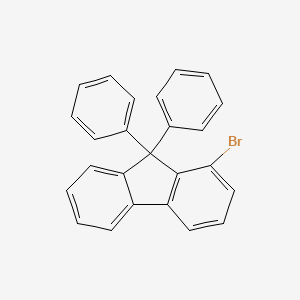

1-Bromo-9,9-diphenyl-9H-fluorene

Description

Properties

CAS No. |

1547491-72-4 |

|---|---|

Molecular Formula |

C25H17Br |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

1-bromo-9,9-diphenylfluorene |

InChI |

InChI=1S/C25H17Br/c26-23-17-9-15-21-20-14-7-8-16-22(20)25(24(21)23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |

InChI Key |

KABUIVXKHNWFSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C(=CC=C4)Br)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 1-Bromofluoren-9-one

1-Bromofluorene is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in acetone. The reaction proceeds at 0–5°C to prevent over-oxidation, yielding 1-bromofluoren-9-one with ~80% efficiency .

Step 2: Phenyl Group Addition

1-Bromofluoren-9-one reacts with phenylmagnesium bromide (PhMgBr) in anhydrous THF under nitrogen atmosphere. The Grignard reagent adds to the ketone, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration (e.g., H₂SO₄ or trifluoromethanesulfonic acid) eliminates water, yielding 1-bromo-9,9-diphenyl-9H-fluorene.

Optimization Insights

-

Temperature : Reflux conditions (70–80°C) improve reaction kinetics.

-

Catalyst : Trifluoromethanesulfonic acid enhances cyclization efficiency, achieving 65–70% yields in related fluorene syntheses.

-

Purification : Silica gel chromatography with non-polar eluents (e.g., hexane) removes biphenyl byproducts.

Multi-Step Synthesis via Bromomethyl Intermediates

A less direct but highly controllable route involves bromomethyl intermediates, adapted from methods used for 4-bromo-9,9-diphenyl-9H-fluorene.

Bromomethylation of Diphenylfluorene

Treatment of 9,9-diphenyl-2-methylfluorene with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ introduces a bromomethyl group at the 1-position. This step requires UV light irradiation (λ = 365 nm) and achieves 50–60% yields .

Phenyl Group Substitution

The bromomethyl intermediate reacts with phenylmagnesium chloride (PhMgCl) in THF, substituting the bromine atom with a phenyl group. Quenching with ammonium chloride and extraction with ethyl acetate isolates the product.

Final Cyclization

The substituted compound undergoes acid-catalyzed cyclization (H₂SO₄, benzene, 80°C) to form the fused fluorene ring. This step mirrors protocols for 4-bromo derivatives, yielding 55–65% pure product .

Acid-Catalyzed Cyclization Methods

Friedel-Crafts Alkylation

A novel approach involves Friedel-Crafts alkylation of bromobenzene derivatives with diphenylmethanol precursors. For example, 2’-bromo-diphenylmethanol reacts with BF₃·Et₂O in dichloromethane, inducing cyclization to form the fluorene backbone.

Procedure Highlights

-

Reagents : Et₃SiH and BF₃·Et₂O in stoichiometric ratios.

-

Conditions : 0°C to room temperature, 1–2 hours reaction time.

-

Yield : Comparable methods report 70–80% yields after chromatography.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Regioselectivity | Complexity |

|---|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃ | 60–75 | Moderate | Low |

| Grignard Approach | PhMgBr, H₂SO₄ | 65–70 | High | Moderate |

| Bromomethyl Pathway | NBS, PhMgCl | 50–65 | High | High |

| Acid Cyclization | BF₃·Et₂O, Et₃SiH | 70–80 | High | Moderate |

Key Observations :

-

Direct bromination offers simplicity but struggles with regioselectivity.

-

Grignard methods provide better control over phenyl group placement but require anhydrous conditions.

-

Bromomethyl intermediates enable precise functionalization at the expense of additional steps.

-

Acid-catalyzed cyclization achieves high yields but demands rigorous purification .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 1-Bromo-9,9-diphenyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Fluorenone derivatives are the major products formed during oxidation reactions.

Scientific Research Applications

Chemistry:

Organic Synthesis: 1-Bromo-9,9-diphenyl-9H-fluorene is used as a building block in organic synthesis for the preparation of various complex molecules.

Biology:

Fluorescent Probes: The compound is used in the development of fluorescent probes for biological imaging and detection.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

Mechanism of Action

Mechanism:

Electron Accepting Properties: 1-Bromo-9,9-diphenyl-9H-fluorene exhibits Lewis acid behavior, allowing it to accept electrons from other molecules.

Molecular Targets and Pathways:

Transition Metal Complexes: The compound forms complexes with transition metals, which can act as catalysts in various chemical reactions.

Comparison with Similar Compounds

Structural Isomers

The position of bromine substitution significantly influences physicochemical properties and applications. Key isomers include:

Key Observations :

- 3-Bromo isomer exhibits the highest reported melting point (223°C), attributed to its symmetrical substitution pattern, which enhances crystallinity .

- 1-Bromo isomer lacks reported melting point data, suggesting amorphous or variable solid-state behavior .

- All isomers share the same molecular weight, but purity and availability differ. For example, 2-bromo and 3-bromo derivatives are more commonly commercialized for electronics .

Electronic and Steric Effects

- This aligns with studies showing 9,9-diphenylfluorene (DPF) groups suppress concentration quenching in emissive materials .

- 3-Bromo isomer : Bromination at the 3-position allows efficient cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing extended π-systems in emissive dopants .

- 2-Bromo isomer : Positioned ortho to the fluorene bridge, this isomer may exhibit altered electronic properties due to conjugation disruption, making it suitable for hole-transport layers .

Commercial Availability and Cost

Note: The 3-bromo isomer commands a premium due to its established role in high-efficiency OLEDs .

Q & A

Q. What are the common synthetic routes for 1-Bromo-9,9-diphenyl-9H-fluorene, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For bromination at the 1-position, regioselectivity can be challenging due to steric hindrance from the 9,9-diphenyl groups. A two-step approach is recommended:

Synthesis of 9,9-diphenyl-9H-fluorene : Start with fluorene derivatives functionalized with diphenyl groups at the 9-position.

Bromination : Use mild brominating agents (e.g., N-bromosuccinimide, NBS) under controlled conditions (e.g., UV light or radical initiators) to avoid over-bromination .

Optimization involves adjusting solvent polarity (e.g., DCM or CCl₄) and reaction temperature (20–40°C). Monitor progress via TLC or HPLC to ensure mono-bromination .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer: Purification is critical due to potential byproducts (e.g., di-brominated derivatives). Recommended steps:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15) to separate brominated isomers .

- Recrystallization : Dissolve crude product in hot toluene and cool slowly to isolate crystals.

Validate purity via: - HPLC/GC : Purity >98% (as per industry standards for similar bromo-fluorenes) .

- ¹H/¹³C NMR : Confirm absence of proton signals from unreacted starting material or di-brominated species .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Seal in moisture-resistant containers under inert gas (N₂/Ar) to prevent decomposition. Store at room temperature, away from light .

- Waste Disposal : Collect halogenated waste separately and incinerate in certified facilities to avoid environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystal Growth : Use slow evaporation of saturated solutions in toluene/hexane mixtures.

Data Collection : Employ synchrotron radiation or high-intensity lab sources (e.g., Mo-Kα).

Refinement : Use SHELXL for small-molecule refinement. The program handles positional disorder in bulky diphenyl groups and refines anisotropic displacement parameters .

Example: A related compound, 2-Bromo-9,9-diphenyl-9H-fluorene, showed C-Br bond lengths of 1.89–1.91 Å, consistent with sp²-hybridized carbons .

Q. How do steric effects from 9,9-diphenyl groups influence substitution reactions at the 1-position?

Methodological Answer: The 9,9-diphenyl groups create a steric "umbrella," directing reactions to the less hindered 1-position. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ as a catalyst and arylboronic acids with electron-withdrawing groups to enhance reactivity.

- Conduct reactions in THF/H₂O (3:1) at 80°C for 12–24 hours.

Challenges include low yields due to competing side reactions (e.g., homocoupling). Mitigate by degassing solvents and using excess boronic acid (1.5 equiv) .

Q. How can researchers address contradictions in reported reactivity of bromo-fluorenes under basic conditions?

Methodological Answer: Discrepancies often arise from solvent choice or base strength. For example:

- SN2 vs. Elimination : In polar aprotic solvents (DMF), strong bases (NaH) favor elimination, forming fluorenone derivatives. In protic solvents (EtOH), weaker bases (K₂CO₃) promote nucleophilic substitution .

Validate pathways via: - Kinetic Studies : Monitor reaction progress using in situ IR or NMR.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.